molecular formula C11H14N2O4 B7579057 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid

2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid

Cat. No. B7579057
M. Wt: 238.24 g/mol
InChI Key: BLUWSJNYYRJYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid, also known as AMPA, is a synthetic amino acid that is commonly used in scientific research. It is a derivative of glutamate, which is a neurotransmitter that is involved in many important physiological processes in the brain. AMPA is a non-selective agonist of glutamate receptors, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid acts as a non-selective agonist of glutamate receptors, which means that it binds to and activates these receptors in a non-specific manner. This activation leads to the influx of calcium ions into the cell, which can trigger a wide range of biochemical and physiological responses. The exact mechanism of action of this compound is complex and not fully understood, but it is believed to involve the activation of intracellular signaling pathways and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission, increase the release of neurotransmitters, and modulate the activity of ion channels. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated as a potential treatment for a number of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid in scientific research is its well-established synthesis method and its ability to activate glutamate receptors in a non-specific manner. This makes it a useful tool for studying the effects of glutamate receptors on a wide range of physiological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid. One area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. Another area of interest is the investigation of the role of glutamate receptors in neurological and psychiatric disorders, and the development of new treatments that target these receptors. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, may have therapeutic potential for a wide range of disorders.

Synthesis Methods

The synthesis of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is a relatively simple process that involves the reaction of 2-methyl-3-oxobutanoic acid with 6-methylpyridine-2-carbonyl chloride. The resulting compound is then treated with hydroxylamine to form the final product. This synthesis method has been well-established in the literature, and it has been used to produce large quantities of this compound for scientific research purposes.

Scientific Research Applications

2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid has been extensively studied in scientific research, and it has been shown to have a wide range of applications. One of the most important uses of this compound is as a tool to study glutamate receptors in the brain. Glutamate receptors are involved in many important physiological processes, including learning and memory, and they are also implicated in a number of neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the effects of this compound on glutamate receptors, researchers can gain a better understanding of how these receptors work and how they can be targeted for therapeutic purposes.

properties

IUPAC Name

2-hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-4-3-5-8(13-7)9(14)12-6-11(2,17)10(15)16/h3-5,17H,6H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUWSJNYYRJYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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